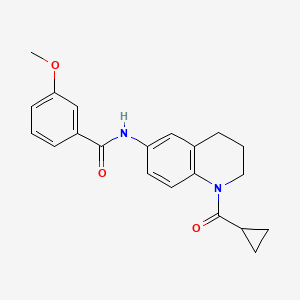

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide

Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, a cyclopropanecarbonyl group, and a methoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-26-18-6-2-4-16(13-18)20(24)22-17-9-10-19-15(12-17)5-3-11-23(19)21(25)14-7-8-14/h2,4,6,9-10,12-14H,3,5,7-8,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGFKUZFABQPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Cyclopropanecarbonyl Group: Cyclopropanecarbonyl chloride is reacted with the quinoline derivative in the presence of a base such as triethylamine to form the cyclopropanecarbonyl-substituted quinoline.

Attachment of the Methoxybenzamide Moiety: The final step involves the reaction of the cyclopropanecarbonyl-substituted quinoline with 3-methoxybenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives of the original compound.

Substitution: Halogenated derivatives of the benzamide moiety.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, it could inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

- **N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide

- **N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2,4-dichlorophenoxy)acetamide

- **N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide

Uniqueness

What sets N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxybenzamide moiety, in particular, may enhance its interaction with biological targets compared to similar compounds.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Cyclopropanecarbonyl group : Enhances binding affinity to biological targets.

- Tetrahydroquinoline core : Imparts structural stability and biological relevance.

- Methoxybenzamide moiety : Potentially influences pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.

- Receptor Modulation : It can bind to specific receptors, potentially modulating their activity and influencing cellular signaling pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

-

Anticancer Studies :

- A study investigated the antiproliferative effects of various derivatives of tetrahydroquinoline compounds. The results indicated that this compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of approximately 3.1 µM. This suggests potential as a chemotherapeutic agent targeting breast cancer cells .

-

Anti-inflammatory Research :

- In vitro assays demonstrated that the compound could reduce levels of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages. This points to its potential utility in treating inflammatory diseases .

- Antioxidant Activity Assessment :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, including cyclopropanecarbonyl group introduction and tetrahydroquinoline functionalization. Key steps may include:

- Amide coupling : Reacting tetrahydroquinoline derivatives with activated carbonyl groups (e.g., acyl chlorides) under anhydrous conditions.

- Cyclopropanation : Using reagents like trimethylsilyl diazomethane or copper catalysis to form the cyclopropane ring.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.

- Yield optimization : Control temperature (0–25°C) and use catalysts (e.g., DMAP) to minimize side reactions .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the tetrahydroquinoline core, cyclopropane, and benzamide groups.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 447.5493 g/mol) and fragmentation patterns.

- X-ray crystallography : Resolves 3D configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Data :

- Solubility : High in polar organic solvents (DMSO, ethanol) due to amide and aromatic moieties; low in aqueous buffers.

- Stability : Degrades under strong acidic/basic conditions; stable at neutral pH and room temperature.

- LogP : Predicted ~3.5 (moderate lipophilicity) using QSPR models .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Cross-validation : Compare NMR shifts with analogous compounds (e.g., N-benzoyl tetrahydroquinolines).

- Computational modeling : Density Functional Theory (DFT) predicts ¹³C chemical shifts to validate experimental data.

- Crystallographic refinement : Use SHELXD for phase problem resolution in cases of ambiguous electron density .

Q. What experimental design strategies improve yield in multi-step syntheses?

- Approach :

- Intermediate purification : Flash chromatography after each step reduces carryover impurities.

- Reaction monitoring : TLC/HPLC tracks progress; optimize stoichiometry (e.g., 1.2 equiv acyl chloride).

- Catalyst screening : Test Pd/Cu systems for cyclopropanation efficiency .

Q. What biological targets are hypothesized for this compound, and how can mechanism-of-action studies be structured?

- Hypotheses :

- Kinase inhibition : Similar tetrahydroquinoline derivatives target ATP-binding pockets (e.g., JAK2, EGFR).

- Experimental design :

- In vitro assays : Fluorescence polarization assays with recombinant kinases.

- Cellular models : Dose-response curves in cancer cell lines (e.g., IC₅₀ determination).

- Structural docking : Use AutoDock Vina to predict binding modes to cyclin-dependent kinases .

Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?

- Case study :

- 3-Methoxy vs. 3,4-diethoxy : Diethoxy analogs show enhanced solubility but reduced blood-brain barrier penetration.

- SAR analysis : Methylation at the benzamide nitrogen (as in ) increases metabolic stability.

- Data source : Compare IC₅₀ values from enzymatic assays in published analogs .

Data Contradiction Analysis

Q. Conflicting reports on cyclopropane ring stability under basic conditions: How to address this?

- Resolution :

- Controlled experiments : Replicate reactions at pH 7–12; monitor degradation via LC-MS.

- Literature review : Cyclopropanes with electron-withdrawing groups (e.g., carbonyl) are more prone to ring-opening.

- Conclusion : Stability is pH-dependent; avoid NaOH in aqueous workup .

Q. Discrepancies in crystallographic data between SHELX and other refinement tools: Which to prioritize?

- Guidance :

- SHELX superiority : SHELXL is gold-standard for small-molecule refinement; cross-validate with Olex2 for R-factor convergence.

- Error sources : Check for twinning or disorder in the crystal lattice using PLATON .

Methodological Resources

- Software : SHELX suite (structure solution/refinement), Gaussian (DFT modeling), AutoDock (docking).

- Databases : PubChem (CID lookup), Cambridge Structural Database (analog structures).

- Synthetic protocols : Refer to and for step-by-step reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.